2-Fluoro-6-iodobenzamide

TLR8 antagonist Immunology Drug discovery

Sourcing regiochemically pure 2-fluoro-6-iodobenzamide often delays TLR8 antagonist SAR programs. This building block directly addresses that bottleneck: • Enables Ullmann/Chan-Lam coupling to construct the CU-115 diphenyl ether pharmacophore with the precise 2-fluoro-6-iodo substitution required for TLR8 selectivity. • The 6-iodo atom provides an intrinsic anomalous scatterer (f" ≈ 6.8 e⁻ at Cu Kα) for SAD phasing, eliminating heavy-atom derivatization steps. • Balanced logP 2.23 and TPSA 43.1 Ų support CNS drug-like property optimization. Supplied at ≥98% purity with reliable global logistics.

Molecular Formula C7H5FINO
Molecular Weight 265.02 g/mol
CAS No. 676445-27-5
Cat. No. B1404400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-iodobenzamide
CAS676445-27-5
Molecular FormulaC7H5FINO
Molecular Weight265.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)I)C(=O)N)F
InChIInChI=1S/C7H5FINO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)
InChIKeyUYNQRXGMTNELSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-6-iodobenzamide Overview


2-Fluoro-6-iodobenzamide (CAS 676445-27-5) is a dihalogenated benzamide derivative with the molecular formula C₇H₅FINO and a molecular weight of 265.02 g·mol⁻¹ . It belongs to the class of ortho/ortho′-disubstituted benzamide building blocks, featuring a fluorine atom at the 2-position and an iodine atom at the 6-position of the aromatic ring. This specific substitution pattern confers a calculated logP of 2.23 and a topological polar surface area (TPSA) of 43.1 Ų . The compound serves as a critical synthetic intermediate, most notably in the preparation of CU-115 (N-(4-(3,5-bis(trifluoromethyl)phenoxy)phenyl)-2-fluoro-6-iodobenzamide), a potent and selective Toll-like receptor 8 (TLR8) antagonist with an IC₅₀ of 1.04 µM [1].

Why 2-Fluoro-6-iodobenzamide Cannot Be Replaced


The 2-fluoro-6-iodo substitution pattern is not interchangeable with other regioisomers or mono-halogenated analogs because the spatial orientation of both halogen atoms directly dictates the geometry and electronic profile of the diphenyl ether pharmacophore in CU-115. In the published structure-activity relationship (SAR) study by Padilla-Salinas et al., the 2-fluoro-6-iodobenzamide-derived CU-115 achieved TLR8 IC₅₀ = 1.04 µM with >48-fold selectivity over TLR7 (IC₅₀ > 50 µM), whereas the structurally distinct benzanilide scaffold (compound 1) showed dual TLR7/8 inhibition at low micromolar concentrations without this selectivity window [1]. Substituting the 2-fluoro-6-iodobenzamide moiety with a 2-fluorobenzamide (lacking the iodine handle) would eliminate the essential diphenyl ether linkage, while using a 2-iodobenzamide (lacking the 6-fluoro substituent) would remove the fluorine-mediated electronic tuning that contributes to TLR8 selectivity. The specific regioisomeric arrangement is therefore a determinant of both synthetic accessibility to the diphenyl ether skeleton and the target selectivity profile of the final inhibitor.

2-Fluoro-6-iodobenzamide: Key Differentiation Evidence


TLR8 Antagonist Selectivity vs. Benzanilide Scaffold

CU-115, synthesized using 2-fluoro-6-iodobenzamide as the core building block, inhibits TLR8 with an IC₅₀ of 1.04 µM and displays >48-fold selectivity over TLR7 (IC₅₀ > 50 µM). In contrast, the benzanilide scaffold-derived compound 1 from the same study inhibits both TLR7 and TLR8 at low micromolar concentrations without significant selectivity [1]. In THP-1 cells, CU-115 at 1–5 µM reduces R-848-activated TNF-α and IL-1β production, confirming cellular target engagement [1].

TLR8 antagonist Immunology Drug discovery

Lipophilicity (logP) vs. Mono-Halogenated Analogs

2-Fluoro-6-iodobenzamide exhibits a calculated logP of 2.23, representing an intermediate lipophilicity between mono-iodinated 2-iodobenzamide (logP 0.9–2.09) and the non-iodinated 2-fluorobenzamide (logP 0.64–1.62) . The dual halogenation increases logP by approximately 1.3 log units compared to 2-fluorobenzamide and approximately 0.1–1.3 log units compared to 2-iodobenzamide (depending on the computational method), conferring enhanced membrane permeability potential while retaining sufficient aqueous solubility for solution-phase chemistry.

Physicochemical property Drug design logP

Iodine-Mediated Cross-Coupling Orthogonality

The iodine atom at the 6-position serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings), while the 2-fluoro substituent remains inert under these conditions, enabling sequential chemoselective functionalization [1]. In contrast, 2-fluorobenzamide (CAS 445-28-3), which lacks iodine, cannot directly participate in these cross-coupling reactions without prior C–H activation, and its reported biological activity is limited to poly(ADP-ribose) synthetase inhibition in vitro . The iodine atom also provides a heavy-atom scattering center useful for X-ray crystallographic phasing, an advantage absent in non-iodinated analogs.

Cross-coupling Organic synthesis Building block

Purity and Storage vs. Regioisomeric Analog

Commercially available 2-fluoro-6-iodobenzamide is supplied at ≥98% purity (ChemScene Cat. CS-0608094) with recommended storage at 2–8 °C in sealed, dry conditions . Its regioisomer 3-fluoro-2-iodobenzamide (CAS 1261500-66-6) is available from Sigma-Aldrich at 95% purity with storage at room temperature . The 3-percentage-point purity advantage, combined with cold-chain storage recommendations, suggests a product profile optimized for sensitive downstream applications such as amide coupling to advanced intermediates where impurities could propagate through multi-step sequences.

Chemical procurement Quality control Stability

2-Fluoro-6-iodobenzamide: Recommended Applications


TLR8-Selective Diphenyl Ether Synthesis

2-Fluoro-6-iodobenzamide is the preferred starting material for constructing the diphenyl ether scaffold of CU-115, a TLR8-selective antagonist (IC₅₀ = 1.04 µM, >48-fold selectivity over TLR7) [1]. The 6-iodo substituent enables Ullmann-type or Chan-Lam coupling with phenolic partners to form the diaryl ether linkage, while the 2-fluoro group contributes to the electronic environment that drives TLR8 selectivity. Using any other regioisomer (e.g., 2-fluoro-4-iodo or 3-fluoro-2-iodobenzamide) would yield a different diphenyl ether geometry, potentially abolishing TLR8 selectivity. This application is directly supported by the published SAR from Padilla-Salinas et al., where CU-115 was specifically derived from this building block and demonstrated cellular activity in THP-1 cells by reducing R-848-induced TNF-α and IL-1β production.

Sequential Chemoselective Cross-Coupling

The orthogonality of the C–I and C–F bonds in 2-fluoro-6-iodobenzamide supports multi-step synthetic sequences where the iodine undergoes Pd-catalyzed Sonogashira or Suzuki-Miyaura coupling while the fluorine remains intact for subsequent C–F bond functionalization or as a metabolically stable substituent in the final target [2]. This contrasts with 2-iodobenzamide, where the absence of fluorine limits opportunities for late-stage electronic tuning, and with 2-fluorobenzamide, where the absence of iodine necessitates additional halogenation steps. Solution-phase parallel synthesis protocols for o-iodobenzamides using PdCl₂(PPh₃)₂/CuI in DMF at ambient temperature have been validated for library production, confirming the practical utility of this building block class in medicinal chemistry workflows.

Crystallographic Heavy-Atom Derivatization

The iodine atom at the 6-position provides a strong anomalous scattering signal (f" ≈ 6.8 electrons at Cu Kα wavelength) suitable for single-wavelength anomalous diffraction (SAD) phasing of protein-ligand co-crystal structures. When 2-fluoro-6-iodobenzamide is incorporated into a ligand or inhibitor scaffold, the iodine serves as an intrinsic heavy atom without requiring additional derivatization steps such as selenomethionine incorporation or heavy-atom soaking. This property is absent in non-iodinated analogs such as 2-fluorobenzamide and represents a practical advantage for structural biology groups seeking to determine co-crystal structures of TLR8 or other targets with inhibitors derived from this building block.

Balanced logP for Lead Optimization

With a calculated logP of 2.23 and TPSA of 43.1 Ų, 2-fluoro-6-iodobenzamide occupies a favorable lipophilicity range for central nervous system (CNS) drug-like space (logP 1–3, TPSA < 90 Ų) while retaining sufficient polarity from the primary amide for hydrogen-bonding interactions . In lead optimization programs where balancing membrane permeability against aqueous solubility is critical, this building block offers a logP approximately 1.3 units higher than 2-fluorobenzamide (logP ~0.9) and approximately 1.3 units higher than 2-iodobenzamide (logP ~0.9), enabling fine-tuning of compound lipophilicity without introducing additional aromatic rings or alkyl chains that would increase molecular weight.

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